molecular formula C19H20N2O5S B280687 Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate

Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate

Cat. No.: B280687
M. Wt: 388.4 g/mol
InChI Key: WRBRFRVBDXOXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate, also known as ESI-09, is a small molecule inhibitor that has been developed to target the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in the regulation of cell proliferation, differentiation, and migration, and is involved in various physiological and pathological processes, including embryonic development, tissue regeneration, and cancer progression.

Mechanism of Action

Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key regulator of this pathway. Dvl is involved in the activation of β-catenin, which in turn regulates the expression of various genes involved in cell proliferation and differentiation. By binding to Dvl, this compound prevents the activation of β-catenin and thus inhibits the downstream signaling of the Wnt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis in cancer cells. In addition, this compound has been shown to promote the differentiation of stem cells into osteoblasts, which are responsible for bone formation. Moreover, this compound has been shown to enhance the regeneration of bone and cartilage tissues in animal models of bone and joint defects.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate is its specificity towards the Wnt/β-catenin signaling pathway, which allows for the selective inhibition of this pathway without affecting other signaling pathways. Moreover, this compound has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively low potency, which may limit its efficacy in certain applications. In addition, the optimal dosage and administration route of this compound have not been fully established, which may require further investigation.

Future Directions

There are several future directions for the research and development of Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate. One direction is to further optimize the synthesis method of this compound to improve its potency and selectivity towards the Wnt/β-catenin signaling pathway. Another direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and bone disorders. Moreover, the development of novel drug delivery systems for this compound may improve its efficacy and reduce its side effects. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound on stem cell differentiation and tissue regeneration may provide new insights into the development of regenerative medicine.

Synthesis Methods

The synthesis of Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate involves several steps, including the condensation of 6-bromoindole-2-carboxylic acid with piperidine-4-carboxylic acid, followed by the reaction with ethyl chloroformate and 2-amino-3-benzenesulfonylbenzoic acid. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate has been extensively studied in various scientific research fields, including cancer biology, stem cell research, and tissue engineering. In cancer biology, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including colorectal, breast, and lung cancer cells, by suppressing the Wnt/β-catenin signaling pathway. In stem cell research, this compound has been used to promote the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone formation. In tissue engineering, this compound has been incorporated into scaffolds to enhance the regeneration of bone and cartilage tissues.

Properties

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 1-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonyl]piperidine-4-carboxylate

InChI

InChI=1S/C19H20N2O5S/c1-2-26-19(23)12-8-10-21(11-9-12)27(24,25)16-7-6-15-17-13(16)4-3-5-14(17)18(22)20-15/h3-7,12H,2,8-11H2,1H3,(H,20,22)

InChI Key

WRBRFRVBDXOXPG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O

Origin of Product

United States

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